![molecular formula C13H16ClNO2 B1478833 2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one CAS No. 2098133-42-5](/img/structure/B1478833.png)
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
“2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound with the molecular formula C13H16ClNO2. It is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecule of the title compound is roughly planar with the disordered Cl/CH3 group asymmetrically distributed on both sides of the mean plane . The Cl and CH3 located on the stereogenic carbon exchange each other with occupancy factors in the ratio 0.60:0.40 .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as “2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one”, have been reported to exhibit antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral efficacy.
Anti-inflammatory Activity
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in treating inflammation . Indole derivatives can be designed to target specific pathways involved in the inflammatory process, providing a potential route for the development of new anti-inflammatory agents.
Anticancer Activity
Indole-based compounds have been investigated for their potential use in cancer therapy. Some derivatives have demonstrated strong cytotoxicity against various human cancer cell lines, indicating their promise as anticancer agents . The ability to fine-tune the indole structure for specific targets makes it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another significant area of research. These compounds can be synthesized to combat a broad spectrum of microbial pathogens, including bacteria and fungi . The indole core can be modified to enhance its interaction with microbial enzymes or cell membranes, leading to the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown potential in the management of diabetes. By influencing various biological targets involved in glucose metabolism, these compounds could offer new therapeutic options for the treatment of diabetes .
Neuroprotective Activity
Research has indicated that indole derivatives may have neuroprotective effects. For example, certain indolin-2-one derivatives have been designed as acetylcholine esterase inhibitors, which are used to treat Alzheimer’s disease . These compounds could help in managing neurodegenerative diseases by protecting neuronal health and function.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways are often related to the biological activities mentioned above, such as antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-chloro-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-6-5-11-7-10(8-17-2)3-4-12(11)15/h3-4,7,9H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANWYLPBGQYZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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